2-Amino-8-methoxyquinazoline-4-carboxylic acid
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Overview
Description
2-Amino-8-methoxyquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxyquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with methoxy-substituted isatoic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological activities and applications .
Scientific Research Applications
2-Amino-8-methoxyquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-8-methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinazoline-4-carboxylic acid
- 8-Methoxyquinazoline-4-carboxylic acid
- 2-Amino-6-methoxyquinazoline-4-carboxylic acid
Uniqueness
2-Amino-8-methoxyquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methoxy groups at specific positions on the quinazoline ring can enhance its interaction with biological targets and improve its pharmacological properties .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-amino-8-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-16-6-4-2-3-5-7(6)12-10(11)13-8(5)9(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |
InChI Key |
YCHYSCXSHALWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2C(=O)O)N |
Origin of Product |
United States |
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